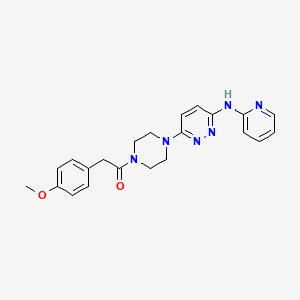

2-(4-Methoxyphenyl)-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone

Description

This compound features a 4-methoxyphenyl group attached to an ethanone moiety, which is linked to a piperazine ring substituted at the 4-position with a 6-(pyridin-2-ylamino)pyridazine heterocycle. The methoxy group enhances lipophilicity and may influence receptor binding, while the pyridazine-pyridinamine system provides hydrogen-bonding capabilities. The piperazine core is a common pharmacophore in medicinal chemistry, often improving solubility and bioavailability .

Properties

IUPAC Name |

2-(4-methoxyphenyl)-1-[4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6O2/c1-30-18-7-5-17(6-8-18)16-22(29)28-14-12-27(13-15-28)21-10-9-20(25-26-21)24-19-4-2-3-11-23-19/h2-11H,12-16H2,1H3,(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHCNTFWZXDPQIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridazinyl Intermediate: The initial step involves the synthesis of the pyridazinyl intermediate through the reaction of pyridine-2-amine with appropriate reagents under controlled conditions.

Coupling with Piperazine: The pyridazinyl intermediate is then coupled with piperazine to form a key intermediate.

Introduction of the Methoxyphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its pharmacological properties.

Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl or pyridazinyl groups, to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(4-Methoxyphenyl)-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural analogs and their differences:

Key Observations:

Substituent Electronic Effects: The 4-methoxyphenyl group in the target compound is electron-donating, contrasting with trifluoromethyl (electron-withdrawing) in MK47 and methylsulfonyl (polar, electron-withdrawing) in . These differences alter electronic distribution, impacting receptor interactions and metabolic stability. Pyridin-2-ylamino in the target compound provides hydrogen-bond donors/acceptors absent in simpler piperazine derivatives like MK45.

Benzotriazole in introduces rigidity, whereas the pyridazine-pyridinamine system in the target compound may enhance conformational flexibility.

Biological Activity

The compound 2-(4-Methoxyphenyl)-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone , often referred to as compound X , is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, synthesis, and molecular interactions based on diverse research findings.

Chemical Structure and Properties

The molecular formula of compound X is , with a molecular weight of approximately 402.49 g/mol. It features a piperazine ring, a pyridazine moiety, and a methoxyphenyl group, which contribute to its biological activity.

Anticancer Potential

Studies involving related compounds indicate promising anticancer activity. For example, derivatives containing piperazine and pyridazine rings have demonstrated cytotoxic effects in vitro against cancer cell lines. In one study, compounds with similar structures exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis . Although direct studies on compound X are lacking, its structural analogs suggest potential for further investigation in cancer therapeutics.

Neuropharmacological Effects

The piperazine structure is well-known for its interaction with neurotransmitter receptors. Compounds featuring this moiety have been studied for their effects on serotonin (5-HT) and dopamine (D2) receptors, indicating potential applications in treating psychiatric disorders . The presence of the methoxy group may enhance receptor affinity and selectivity.

Synthesis

The synthesis of compound X can be achieved through multi-step reactions involving the coupling of various precursors. A typical synthetic route may include:

- Formation of the piperazine derivative : This involves reacting 4-(6-(pyridin-2-ylamino)pyridazin-3-yl) with an appropriate alkylating agent.

- Introduction of the methoxyphenyl group : This can be accomplished through nucleophilic substitution reactions.

Structure-Activity Relationship

The biological activity of compound X can be influenced by modifications to its structure:

- Piperazine Ring : Substituents on the piperazine ring can modulate receptor binding affinity.

- Methoxy Group : The position and nature of the methoxy group affect lipophilicity and membrane permeability.

Table 1 summarizes the SAR findings related to similar compounds:

| Compound | Structure Features | Biological Activity | IC50 (μM) |

|---|---|---|---|

| A | Piperazine + Methoxy | Anticancer | 1.35 |

| B | Pyridazine + Phenyl | Antimicrobial | 3.73 |

| C | Piperazine + Alkyl | Neuropharmacological | 4.00 |

Molecular Docking Studies

Molecular docking studies are essential for understanding the interaction between compound X and target proteins. Preliminary docking simulations suggest that the compound may bind effectively to targets involved in cancer proliferation and microbial resistance.

Case Studies

Several case studies have explored related compounds' biological activities:

- Antitubercular Agents : Compounds structurally similar to X showed significant antitubercular activity with IC90 values indicating effective inhibition .

- Neuropharmacological Agents : Research on piperazine derivatives highlighted their potential in treating CNS disorders due to their receptor affinity profiles .

Q & A

Q. What are the recommended synthetic routes and reaction conditions for preparing this compound?

The synthesis typically involves multi-step reactions, including coupling of the pyridazin-3-ylpiperazine core with substituted aromatic ketones. Key steps may require palladium catalysts (e.g., Pd/C) for cross-coupling reactions and solvents like dimethylformamide (DMF) or dichloromethane (DCM) to stabilize intermediates. For example, analogous compounds with pyridazine-piperazine scaffolds have been synthesized via Buchwald-Hartwig amination under inert atmospheres . Reaction monitoring via TLC or HPLC is critical to optimize yields.

Q. How should researchers characterize the structural integrity of this compound?

Use a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm aromatic protons (δ 6.5–8.5 ppm for methoxyphenyl and pyridazine groups) and piperazine backbone protons (δ 2.5–3.5 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (expected ~435.5 g/mol for C₂₃H₂₄N₆O₂).

- Infrared Spectroscopy (IR) : Identify carbonyl stretching (~1675 cm⁻¹) and N-H bending (~3360 cm⁻¹) from the pyridin-2-ylamino group .

Q. What solvent systems are compatible with this compound for in vitro assays?

The compound’s solubility varies by substituents. DMSO is often used for stock solutions due to its polar aprotic nature. For biological assays, dilute in aqueous buffers (e.g., PBS) with ≤1% DMSO to avoid cytotoxicity. Pre-screening solubility via dynamic light scattering (DLS) is advised .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Contradictions may arise from assay conditions (e.g., cell line variability, serum interference). Mitigation strategies include:

- Dose-response validation : Test multiple concentrations (e.g., 0.1–100 μM) across replicates.

- Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cellular viability (MTT assays) to distinguish direct target effects from cytotoxicity .

- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., triazolopyrimidine derivatives) to identify conserved structure-activity relationships .

Q. What computational methods are suitable for predicting target interactions?

- Molecular docking : Use software like AutoDock Vina to model binding to kinase domains (e.g., EGFR or PI3K) based on the pyridazine-piperazine scaffold’s affinity for ATP-binding pockets.

- Molecular Dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize high-affinity targets .

- Pharmacophore mapping : Identify critical hydrogen-bonding (e.g., pyridin-2-ylamino group) and hydrophobic interactions (methoxyphenyl moiety) .

Q. What in vivo pharmacokinetic challenges are anticipated with this compound?

- Metabolic stability : The methoxyphenyl group may undergo O-demethylation via CYP450 enzymes, reducing bioavailability. Use LC-MS/MS to monitor metabolites in plasma .

- Blood-brain barrier (BBB) penetration : LogP values (~2.5–3.5) suggest moderate permeability. Validate via in situ perfusion models or MDCK cell assays .

Q. How can thermal stability be assessed for long-term storage?

Perform Differential Scanning Calorimetry (DSC) to determine melting points and decomposition thresholds. Store lyophilized samples at -80°C under argon to prevent hydrolysis of the ketone group .

Safety and Handling

Q. What are the critical safety protocols for laboratory handling?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritation .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from fine particulates.

- Spill management : Collect solid residues with absorbent pads and dispose as hazardous waste under EPA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.